2-Mercaptoethylguanidine

描述

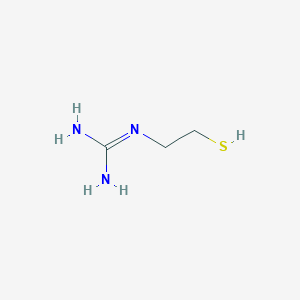

2-Mercaptoethylguanidine (MEG) is a sulfur-containing guanidine derivative with the chemical formula C₃H₁₀N₄S. Its structure comprises a guanidine group linked to a mercaptoethyl (–CH₂–SH) moiety, enabling unique redox and nucleophilic properties . MEG has been extensively studied for its dual roles as a radioprotective agent and enzyme inhibitor, particularly against dopamine-β-hydroxylase (DBH), a key enzyme in norepinephrine synthesis . Early research highlighted its ability to protect mice against ionizing radiation by scavenging free radicals and modulating oxidative stress . Additionally, MEG acts as a peroxynitrite (ONOO⁻) scavenger, preserving cellular Na⁺/K⁺-ATPase activity under oxidative conditions .

属性

IUPAC Name |

2-(2-sulfanylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFINWZKMCSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00152290 | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-74-5 | |

| Record name | (Mercaptoethyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MERCAPTOETHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Industrial Synthesis via Cysteamine and N,S-Dimethyl-N'-Cyanoisothiourea Condensation

Reaction Mechanism and Stoichiometry

The patented industrial method involves refluxing cysteamine hydrochloride with N,S-dimethyl-N'-cyanoisothiourea in a water-methanol solvent system (5:1 v/v) under nitrogen. Sodium hydroxide maintains the pH at 9.0–9.5, facilitating the nucleophilic attack of the cysteamine thiol group on the electrophilic carbon of the isothiourea derivative. The reaction proceeds via intermediate formation of a thiourea adduct, which undergoes intramolecular cyclization to yield 2-mercaptoethylguanidine.

Optimized Process Parameters

-

Temperature : Reflux at 60–70°C for 1 hour ensures complete conversion.

-

Solvent Ratio : A 5:1 water-methanol mixture enhances solubility of both reactants while promoting crystallization of the product.

-

Purification : Crude product is dissolved in acidic methanol-water, treated with activated charcoal, and recrystallized at pH 8.5–9.0 to achieve >99% purity.

This method achieves a 71% yield with scalability up to molar batches, making it suitable for pharmaceutical production.

Laboratory-Scale Synthesis Using Aminoethyl-Isothiourea and Ion-Exchange Resins

Resin-Mediated Deprotonation

A laboratory protocol described in pharmacological studies utilizes aminoethyl-isothiourea treated with Amberlite IRA 402 (OH⁻) resin under nitrogen. The resin acts as a base, deprotonating the substrate to generate the free thiolate ion, which subsequently reacts with guanidine groups. The mixture is stirred for 12–15 minutes at room temperature, filtered, and neutralized to pH 7.4 using succinic acid and sodium hydroxide.

Alternative Halomethylimidazole Coupling Route

Comparative Analysis of Methodologies

Critical Factors Influencing Yield and Purity

pH Control

Maintaining pH 8.5–9.0 is essential to prevent oxidation of the mercapto group and ensure optimal nucleophilic reactivity. Deviations below pH 8.0 result in incomplete conversion, while values above 9.5 promote side reactions with solvent methanol.

化学反应分析

Types of Reactions: 2-Mercaptoethylguanidine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The guanidine group can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Alkyl halides or other electrophiles

Major Products:

Oxidation: Disulfides.

Reduction: Reduced guanidine derivatives.

Substitution: Substituted thiol derivatives

科学研究应用

Inhibition of Nitric Oxide Synthase

MEG has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the production of nitric oxide (NO) during inflammatory responses. Research indicates that MEG reduces inflammation by inhibiting iNOS activity, thereby decreasing NO levels in various models of inflammation.

- Mechanism of Action : MEG acts by preventing the interaction between iNOS and its substrate, leading to a reduction in NO synthesis. This inhibition is particularly relevant in conditions characterized by excessive NO production, which can contribute to tissue damage and inflammation.

- Case Studies : In a study involving bacterial meningitis in rabbits, MEG demonstrated significant anti-inflammatory effects by scavenging peroxynitrite and inhibiting iNOS, leading to improved clinical outcomes.

Scavenging of Peroxynitrite

Peroxynitrite is a reactive nitrogen species formed from the reaction of NO with superoxide. It plays a critical role in oxidative stress and cellular damage. MEG has been shown to effectively scavenge peroxynitrite, thereby mitigating its harmful effects.

- Kinetic Studies : MEG reacts with peroxynitrite with a second-order rate constant of approximately 1900 M⁻¹ s⁻¹ at 37°C, indicating its efficiency as a scavenger. This reaction helps protect cells from oxidative damage caused by peroxynitrite.

- Research Findings : In cultured macrophages, MEG was found to reduce mitochondrial dysfunction and DNA damage induced by peroxynitrite exposure. This protective effect underscores the potential of MEG as a therapeutic agent in conditions associated with oxidative stress.

Protective Effects Against Radiation

MEG has been investigated for its protective effects against radiation-induced damage. Studies have shown that MEG can enhance recovery from radiation exposure without reducing initial damage levels.

- Mechanism : The protective action of MEG appears to involve its ability to scavenge free radicals generated during radiation exposure, thereby reducing cellular injury and promoting recovery processes.

- Experimental Evidence : In experimental models, mice treated with MEG exhibited faster recovery rates post-radiation exposure compared to untreated controls, suggesting its potential use in radioprotection strategies.

Applications in Periodontal Disease

Recent studies have indicated that MEG may have beneficial effects in periodontal diseases characterized by inflammation and oxidative stress.

Summary Table of Applications

| Application | Mechanism | Research Findings |

|---|---|---|

| Inhibition of iNOS | Prevents NO production | Reduced inflammation in bacterial meningitis models |

| Scavenging Peroxynitrite | Reacts with peroxynitrite | Decreased mitochondrial dysfunction in macrophages |

| Radiation Protection | Scavenges free radicals | Enhanced recovery post-radiation exposure |

| Periodontal Disease Treatment | Inhibits iNOS expression | Improved outcomes in experimental periodontitis models |

作用机制

The mechanism of action of 2-Mercaptoethylguanidine involves its interaction with free radicals and reactive oxygen species. The thiol group can scavenge these reactive species, thereby protecting cells from oxidative damage. Additionally, the guanidine group can interact with various molecular targets, modulating their activity and providing protective effects .

相似化合物的比较

Bis(2-Guanidoethyl) Disulfide (GED)

- Structure : Oxidized dimer of MEG, forming a disulfide bond (–S–S–) between two MEG molecules.

- Mechanism : GED is metabolized back to MEG in vivo, enhancing radioprotection through sustained thiol availability .

- Pharmacokinetics : Orally administered GED shows slower absorption but prolonged plasma half-life compared to MEG .

- Applications : Both compounds exhibit comparable radioprotective efficacy in mice, but GED’s stability makes it preferable for oral administration .

Carbamimidothioic Acid 2-Aminoethyl Ester (AET)

- Structure : A thiouronium precursor that rearranges to MEG in vivo .

- Mechanism : AET’s radioprotective action depends on its conversion to MEG, which scavenges reactive oxygen species (ROS) .

- Toxicity : AET has higher acute toxicity (LD₅₀ in mice: 100 mg/kg i.v.) compared to MEG, limiting its clinical use .

Cysteamine (MEA) and Cystamine

- Structure : Cysteamine (HS–CH₂–CH₂–NH₂) and its disulfide form, cystamine.

- Mechanism : Both protect against radiation via thiol-mediated radical scavenging. Unlike MEG, they lack a guanidine group, reducing their enzyme-inhibitory activity .

- Efficacy : Cysteamine’s radioprotective dose (150 mg/kg) is higher than MEG’s (50 mg/kg), reflecting MEG’s superior redox modulation .

Aminoguanidine

- Structure : A guanidine derivative without a thiol group.

- Mechanism: Inhibits nitric oxide synthase (NOS) and advanced glycation end-product formation.

- Applications : Used in diabetic complications but lacks radioprotective utility .

Table 1. Key Comparative Data

Reaction Kinetics and Stability

MEG’s β-thiol group accelerates its reactivity in transguanylation reactions. For example, MEG forms 50× faster from thiouronium salts compared to non-thiol analogs like ethanolamine derivatives . This kinetic advantage underpins its efficacy in autocatalytic biochemical networks .

生物活性

Table 1: Summary of Biological Activities of this compound

Case Studies and Experimental Evidence

- Inflammation Models : In a study evaluating the anti-inflammatory potential of MEG, researchers used carrageenan-induced paw edema models. MEG treatment significantly reduced edema compared to control groups, indicating its efficacy in managing acute inflammation.

- Cell Proliferation Studies : The effects of MEG on HeLa S3 cells were investigated to assess its impact on cell viability and proliferation. Results indicated that MEG could influence cell growth dynamics, with implications for cancer research and therapeutic applications.

- Hemorrhagic Shock Studies : In experimental models simulating hemorrhagic shock, MEG administration improved tissue perfusion and reduced mortality rates. This suggests its potential utility in critical care settings where oxidative stress and inflammation are prevalent.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Mercaptoethylguanidine?

- Answer : The synthesis of this compound (MEG) involves transguanylation reactions, such as the rearrangement of S-2-aminoethylisothiourea under ion exchange conditions. Characterization typically employs spectroscopic methods (e.g., NMR, IR) and chromatographic techniques to confirm purity and structure. For example, Khym et al. (1957) used ion exchange chromatography to monitor the conversion of intermediates and validate the product via melting point analysis and elemental composition . Analytical protocols should adhere to IUPAC guidelines, including detailed reporting of physicochemical properties (e.g., melting point, hygroscopicity) and spectral data .

Q. How can researchers evaluate the toxicity and pharmacokinetics of this compound in preclinical models?

- Answer : Toxicity studies should follow standardized protocols, such as determining LD50 values across administration routes (e.g., intravenous, oral). For instance, Pospisil et al. reported LD50 values in mice as 100 mg/kg (i.v.) and 1600 mg/kg (orally) . Pharmacokinetic assessments require tracking metabolic pathways (e.g., conversion to 2-aminothiazoline) using radiolabeled compounds or mass spectrometry. Studies by Kozak and Arient (1973) highlighted the importance of tissue distribution analysis to identify accumulation sites, such as the liver or kidneys .

Q. What experimental controls are critical for studying this compound’s radioprotective effects?

- Answer : Include positive controls (e.g., known radioprotectors like amifostine) and negative controls (e.g., saline-treated groups) to validate efficacy. Dose-response curves and time-course experiments are essential to determine optimal protective doses. Shapiro et al. (1963) emphasized correlating in vivo survival rates with tissue-specific concentrations of MEG and its disulfide form . Statistical methods (e.g., ANOVA) should be applied to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

- Answer : Contradictory findings (e.g., conversion to 2-aminothiazoline vs. bis(2-guanidethyl) disulfide) may arise from differences in experimental conditions (pH, temperature) or analytical methods. Replicate studies using isotopically labeled MEG under controlled conditions, as done by Kollmann et al. (1963), can clarify metabolic intermediates . Cross-validation via high-resolution LC-MS and comparison with synthetic standards is recommended .

Q. What methodologies are suitable for elucidating the mechanism of this compound’s radioprotective action?

- Answer : Mechanistic studies should combine in vitro assays (e.g., nitric oxide synthase inhibition) with in vivo models. Schwartz and Shapiro (1960) demonstrated MEG’s ability to scavenge free radicals in irradiated tissues, validated via electron paramagnetic resonance (EPR) spectroscopy . Advanced techniques like CRISPR-based gene editing can identify molecular targets (e.g., redox-sensitive proteins) . Synchrotron-based X-ray absorption spectroscopy may reveal metal-binding properties relevant to radioprotection .

Q. How do in vitro and in vivo results for this compound’s efficacy differ, and how can this gap be addressed?

- Answer : In vitro models often overlook bioavailability and metabolic degradation. Bridging this gap requires pharmacokinetic-pharmacodynamic (PK-PD) modeling and ex vivo organotypic cultures. For example, Okada et al. (2019) used oxidative folding assays to simulate thiol-disulfide exchange dynamics, which may explain discrepancies in cellular vs. systemic effects . Integrate microdialysis in vivo to monitor real-time tissue concentrations .

Q. What strategies enhance the stability of this compound in aqueous solutions for long-term studies?

- Answer : Stabilize MEG by adjusting pH (e.g., buffering at pH 5–6 to minimize hydrolysis) and using antioxidants (e.g., ascorbic acid). Lyophilization with cryoprotectants (e.g., trehalose) can reduce hygroscopicity . Storage under inert gas (argon) and low-temperature conditions (−80°C) is critical, as outlined in compound handling guidelines .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document synthesis protocols, including reagent sources (e.g., Sigma-Aldrich batch numbers) and instrument calibration details . Use open-source platforms like Zenodo to share raw data and analytical scripts . Adhere to journal-specific guidelines for experimental reporting, such as separating primary data from supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Answer : Nonlinear regression models (e.g., log-dose vs. response) are ideal for IC50/EC50 calculations. For survival studies, Kaplan-Meier curves with Cox proportional hazards regression account for censored data. Include power analysis during experimental design to determine sample sizes, as advised in pharmacoepidemiological frameworks .

Q. How can researchers ethically address conflicting findings in published literature on this compound?

- Answer : Conduct systematic reviews with PRISMA guidelines to identify bias or methodological heterogeneity. Engage in collaborative replication initiatives via platforms like PubMed Commons to resolve discrepancies . Transparently report negative results in preprints to contribute to meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。